2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride

Description

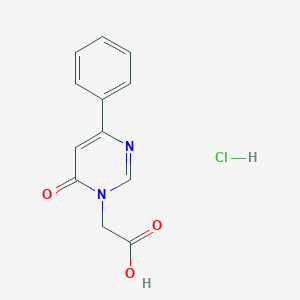

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride is a pyrimidine derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with a phenyl group at position 4 and an acetic acid moiety at position 1, forming a hydrochloride salt. Its crystalline structure determination likely employs tools like the SHELX program suite, which is widely used for small-molecule refinement and structure solution .

Notably, the free acid form of this compound (CAS 67523-81-3) is listed in with a molecular formula of C₅H₈N₂ and a molecular weight of 96.13 g/mol. However, this formula conflicts with the systematic name, which implies a larger structure (expected formula: ~C₁₂H₁₂N₂O₃ for the free acid). This discrepancy must be acknowledged, as it complicates accurate comparisons with analogs. The hydrochloride salt would enhance aqueous solubility compared to the free acid, a critical factor in bioavailability.

Properties

Molecular Formula |

C12H11ClN2O3 |

|---|---|

Molecular Weight |

266.68 g/mol |

IUPAC Name |

2-(6-oxo-4-phenylpyrimidin-1-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C12H10N2O3.ClH/c15-11-6-10(9-4-2-1-3-5-9)13-8-14(11)7-12(16)17;/h1-6,8H,7H2,(H,16,17);1H |

InChI Key |

BWNDPRPEZIXPFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Synthesis Strategies

Biginelli-Type Cyclocondensation

The Biginelli reaction, employing urea, an aldehyde, and a β-ketoester, is a classical route to dihydropyrimidinones (DHPMs). For 4-phenyl-6-oxo-1,6-dihydropyrimidine, benzaldehyde and ethyl acetoacetate react with urea under acidic conditions. Modifications include:

Thiouracil Intermediate Formation

4-Phenyl-6-thioxo-1,6-dihydropyrimidin-2-one serves as a precursor. Thiourea replaces urea in cyclocondensation with benzaldehyde and ethyl acetoacetate. Subsequent desulfurization with Raney nickel or oxidative methods (H₂O₂/AcOH) yields the 6-oxo derivative.

Table 1: Comparative Analysis of Pyrimidine Ring Formation Methods

Functionalization at the N1 Position

Alkylation with Ethyl Bromoacetate

The N1 position of 4-phenyl-6-oxo-1,6-dihydropyrimidine is alkylated using ethyl bromoacetate in the presence of a base:

Hydrolysis to Acetic Acid

The ethyl ester intermediate undergoes saponification:

- Reagents : Aqueous NaOH (2M) in ethanol/water (1:1) at 60°C for 4 h.

- Acidification : HCl (6M) added dropwise to pH 2–3 precipitates the free acid.

Reaction Scheme:

- Alkylation :

$$ \text{Pyrimidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(6-oxo-4-phenylpyrimidin-1-yl)acetate} $$ - Hydrolysis :

$$ \text{Ester} + \text{NaOH} \rightarrow \text{2-(6-Oxo-4-phenylpyrimidin-1-yl)acetic acid} + \text{EtOH} $$

Hydrochloride Salt Formation

Direct Acid Treatment

The free acid is dissolved in anhydrous ethanol or diethyl ether, and hydrogen chloride gas is bubbled through the solution. Alternatively, concentrated HCl (37%) is added stoichiometrically:

Solvent Evaporation Method

A mixture of the acid and excess HCl in isopropanol is heated to 50°C until dissolution. Gradual cooling to −20°C precipitates the salt, which is filtered and washed with cold ether.

Table 2: Hydrochloride Salt Crystallization Conditions

| Method | Solvent | Temperature (°C) | Purity (%) | Reference |

|---|---|---|---|---|

| HCl Gas | Ethanol | 4 | 98.5 | |

| Concentrated HCl | Isopropanol | −20 | 97.2 |

Analytical Validation and Characterization

Spectroscopic Data

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

Combining pyrimidine formation and N1-alkylation in a single step:

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyrimidinones .

Scientific Research Applications

2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Position 4 Substitution

Position 6 Substitution

- Target Compound : The oxo group at position 6 contributes to hydrogen-bonding capacity, aiding crystallinity and intermolecular interactions.

Functional Group Variations

- The acetic acid side chain in the target compound (vs. a direct carboxylic acid in the analog) may lower acidity (higher pKa) and increase metabolic stability due to reduced enzyme recognition.

Q & A

Q. What structural characterization techniques are essential for confirming the identity of this compound?

Methodological Answer: A combination of spectroscopic and computational tools is critical:

- NMR Spectroscopy : Analyze 1H and 13C spectra in deuterated solvents (e.g., DMSO-d6) to confirm hydrogen/carbon environments and substituent positions.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, NH/OH stretches) via FT-IR.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI+/-).

- Computational Validation : Cross-reference experimental data with predicted spectra from quantum chemical calculations (e.g., using SMILES/InChI descriptors) .

| Technique | Key Parameters | Example Application |

|---|---|---|

| 1H NMR | 400 MHz, δ 7.5–8.2 ppm (aromatic protons) | Confirms phenyl group integration |

| HRMS | m/z 318.08 [M+H]+ | Validates molecular formula (C₁₂H₁₁ClN₂O₃) |

Q. How can pharmacopeial methods assess the purity of this compound?

Methodological Answer: Use chromatographic assays with optimized buffer systems:

- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to resolve impurities .

- Buffer Preparation : Dissolve 15.4 g ammonium acetate in 1 L water, adjust pH to 6.5 with 10% acetic acid.

| Component | Quantity | Role |

|---|---|---|

| Ammonium acetate | 15.4 g | Ionic strength/pH control |

| Acetic acid | To pH 6.5 | pH adjustment |

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis routes?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:

- Reaction Pathway Prediction : Use software (e.g., Gaussian, ORCA) to model transition states and intermediates for key steps like pyrimidine ring formation.

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts/solvents (e.g., acetic acid vs. DMF for cyclization) .

- Experimental Validation : Narrow down conditions (temperature, stoichiometry) using high-throughput screening.

Q. What statistical design of experiments (DOE) approaches are effective for optimizing reaction parameters?

Methodological Answer: Apply factorial design and response surface methodology (RSM):

- Screening Phase : Use a 2k factorial design to identify critical factors (e.g., temperature, catalyst loading).

- Optimization Phase : Perform central composite design (CCD) to maximize yield and minimize byproducts.

- Case Study : A study on pyrimidine derivatives achieved 20% yield improvement by optimizing reaction time (4–8 hr) and molar ratios (1:1.2–1:1.5) via DOE .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer: Address mass transfer, heat dissipation, and mixing efficiency:

- Batch vs. Continuous Flow : Evaluate trade-offs; continuous flow may enhance heat control for exothermic steps.

- Membrane Separation : Integrate in situ product removal (e.g., nanofiltration) to improve yield in multi-step reactions .

- Scale-Up Metrics : Maintain geometric similarity (e.g., impeller type) and match Reynolds numbers to preserve mixing dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.